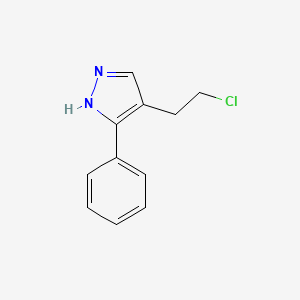

4-(2-chloroethyl)-3-phenyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-(2-chloroethyl)-5-phenyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c12-7-6-10-8-13-14-11(10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZGAPEPJABLVAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation Reaction

- Procedure: The 3-phenyl-1H-pyrazole is dissolved in an anhydrous organic solvent (e.g., dichloromethane or toluene). Potassium carbonate is added as a base to deprotonate the pyrazole nitrogen, increasing its nucleophilicity.

- Addition of Alkylating Agent: 2-chloroethyl chloride is slowly added to the reaction mixture under stirring.

- Temperature Control: The reaction mixture is heated typically between 50°C to 80°C to facilitate the substitution reaction.

- Reaction Time: The reaction is maintained for several hours (commonly 6–24 hours) depending on scale and desired conversion.

- Work-up: After completion, the mixture is cooled, filtered to remove inorganic salts, and the organic layer is washed and dried.

- Purification: The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to yield pure this compound.

Industrial Scale Considerations

- Continuous Flow Reactors: For large-scale synthesis, continuous flow reactors are employed to improve heat and mass transfer, reaction control, and safety when handling alkylating agents.

- Optimization: Reaction parameters such as solvent choice, temperature, base concentration, and residence time are optimized to maximize yield and purity.

- Purification: Industrial purification may involve recrystallization or preparative chromatography to meet purity specifications.

Reaction Scheme Summary

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | 3-phenyl-1H-pyrazole + K2CO3 | Organic solvent, RT to 80°C | Deprotonation of pyrazole |

| 2 | + 2-chloroethyl chloride | Heating, 6–24 h | N-alkylation at position 4 |

| 3 | Work-up & purification | Filtration, washing, recrystallization | Pure this compound |

Research Findings and Data

Although direct detailed experimental data specific to this compound is limited in open literature, closely related compounds such as 4-(2-chloroethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole have been synthesized using this approach with the following observations:

| Parameter | Typical Value | Notes |

|---|---|---|

| Base | Potassium carbonate | Efficient for deprotonation |

| Solvent | Dichloromethane, toluene | Non-polar solvents preferred |

| Temperature | 50–80°C | Optimal for substitution |

| Reaction time | 6–24 hours | Complete conversion |

| Yield | 60–85% | Dependent on purification |

| Purification | Recrystallization or chromatography | High purity required for biological applications |

The chloroethyl group confers reactivity enabling covalent interactions with nucleophilic biological targets, which is significant for potential pharmacological activity.

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Alkylation with 2-chloroethyl chloride | Nucleophilic substitution of pyrazole nitrogen | Straightforward, scalable | Requires careful control of reaction conditions |

| Base choice (K2CO3) | Mild inorganic base | Efficient deprotonation, inexpensive | Limited solubility in some solvents |

| Solvent selection | Dichloromethane, toluene | Good solubility, reaction rate | Toxicity and environmental concerns |

| Temperature control | 50–80°C | Enhances reaction rate | Risk of side reactions at higher temperatures |

| Purification | Recrystallization, chromatography | High purity product | Additional cost and time |

Chemical Reactions Analysis

Types of Reactions

4-(2-chloroethyl)-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The phenyl group can be oxidized to form corresponding phenolic derivatives.

Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Nucleophilic Substitution: Substituted pyrazoles with various functional groups replacing the chloroethyl group.

Oxidation: Phenolic derivatives of the original compound.

Reduction: Dihydropyrazole derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of pyrazole derivatives, including 4-(2-chloroethyl)-3-phenyl-1H-pyrazole, as anticancer agents. Research indicates that these compounds can inhibit cancer cell growth through various mechanisms:

- Kinase Inhibition : A study demonstrated that N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles exhibited potent inhibitory activity against AKT2/PKBβ, a critical kinase involved in glioma malignancy. The compound showed low cytotoxicity towards non-cancerous cells while effectively inhibiting glioblastoma growth both in 2D and 3D models .

- Cell Line Efficacy : Compounds derived from pyrazoles have been tested against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), showing significant cytotoxic effects with IC50 values indicating their potency .

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | MCF7 | 3.79 |

| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole | A549 | Not specified |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Pyrazole derivatives are known for their effectiveness against various pathogens:

- Antibacterial and Antifungal : Research indicates that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves interference with microbial cell wall synthesis or function .

| Activity Type | Target Pathogen | Effectiveness |

|---|---|---|

| Antibacterial | Gram-positive bacteria | Significant inhibition |

| Antifungal | Various fungi | Effective against multiple strains |

Other Pharmacological Activities

Beyond anticancer and antimicrobial properties, this compound exhibits a range of other pharmacological activities:

- Anti-inflammatory : Pyrazoles have shown promise in reducing inflammation, which can be beneficial in various chronic diseases.

- Antidiabetic : Some studies suggest that pyrazole derivatives may help regulate blood glucose levels through mechanisms involving insulin sensitivity .

Case Studies

Several case studies illustrate the applications of pyrazole derivatives in clinical settings:

- Glioblastoma Treatment : A specific derivative showed promising results in inhibiting tumor growth in patient-derived glioma models, highlighting its potential as a targeted therapy for aggressive brain tumors .

- Broad-Spectrum Antimicrobial Agent : A series of synthesized pyrazoles were effective against multiple bacterial strains, showcasing their versatility as potential antibiotics .

Mechanism of Action

The mechanism of action of 4-(2-chloroethyl)-3-phenyl-1H-pyrazole is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The phenyl group may contribute to the compound’s ability to interact with hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(2-chloroethyl)-3-phenyl-1H-pyrazole with structurally or functionally related pyrazole derivatives, based on substituent patterns, molecular properties, and reported applications:

Key Observations:

Reactivity and Alkylation Potential: The 2-chloroethyl group in the target compound is a hallmark of alkylating agents, akin to Bendamustine-related compounds (e.g., Compound D RS), which crosslink DNA . However, the absence of a bis-chloroethylamino group (as in Bendamustine) may reduce its alkylation efficiency but improve selectivity . In contrast, pyrazoles with carboxamide or chalcone moieties (e.g., ) rely on hydrogen bonding or Michael acceptor reactivity for bioactivity, indicating divergent mechanisms.

Substituent Effects on Bioactivity: Halogenated aryl groups (e.g., 4-chlorophenyl in ) enhance binding to hydrophobic enzyme pockets and metabolic stability. Methyl or methoxy groups (e.g., ) improve solubility and pharmacokinetics compared to the chloroethyl group, which may increase toxicity.

Synthetic Accessibility :

- The target compound can likely be synthesized via nucleophilic substitution of 4-chloropyrazole precursors with 2-chloroethylamine, analogous to methods for imidazole derivatives in .

- Chalcone-pyrazole hybrids () require Claisen-Schmidt condensations, while carboxamide derivatives () involve amide coupling, reflecting diverse synthetic strategies.

Crystallographic and Structural Insights :

- Pyrazoles with multiple substituents (e.g., ) exhibit planar or twisted conformations depending on steric hindrance. The chloroethyl group in the target compound may introduce conformational flexibility, impacting target binding.

Research Findings and Implications

- Anticancer Potential: Chloroethyl-containing compounds like Bendamustine analogs demonstrate that even a single chloroethyl group can confer alkylating activity, albeit weaker than bis-alkylators . The target compound’s phenyl group may synergize with alkylation for targeted therapy.

- Antimicrobial and Anti-inflammatory Activity : Pyrazoles with 4-substituted aryl groups (e.g., ) show antibacterial effects, suggesting the target compound could be screened for similar applications.

- Limitations : The lack of direct data on this compound necessitates further studies on its reactivity, stability, and in vitro/in vivo efficacy.

Biological Activity

4-(2-chloroethyl)-3-phenyl-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrazole ring substituted with a phenyl group and a chloroethyl moiety. The synthesis of pyrazole derivatives often involves methods such as the Vilsmeier-Haack reaction, which can yield various functionalized products .

Anticancer Activity

Numerous studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated potent inhibitory effects on various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | TBD | |

| 3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | MCF-7 | 0.08 | |

| 5-phenyl-1H-pyrazole derivatives | BRAF (V600E) | TBD |

The specific anticancer mechanisms may involve the inhibition of key signaling pathways or enzymes involved in tumor growth and proliferation.

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The modulation of inflammatory mediators such as TNF-α and IL-6 has been documented in several studies.

These compounds often act by inhibiting cyclooxygenase enzymes or other inflammatory pathways.

Antimicrobial Activity

The antimicrobial properties of pyrazoles have been explored extensively. Compounds similar to this compound have shown efficacy against various bacterial strains.

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives | E. coli | TBD | |

| Novel pyrazole containing oxazol-5-one | S. aureus | TBD |

These findings suggest that the presence of specific substituents can enhance the antimicrobial activity of pyrazoles.

The biological activities of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Many pyrazoles act as inhibitors of enzymes such as cyclooxygenases and kinases .

- Modulation of Signaling Pathways : They may interfere with cell signaling pathways critical for cancer cell proliferation and survival.

- Interaction with Receptors : Some pyrazoles demonstrate activity as receptor antagonists or agonists, influencing various physiological responses.

Case Studies

Recent research has focused on the synthesis and biological evaluation of novel pyrazole derivatives, including this compound. For example, a study highlighted a series of synthesized pyrazoles that exhibited significant anticancer activity against HepG2 and Jurkat cell lines . Another investigation into anti-inflammatory effects indicated that certain derivatives could effectively inhibit inflammation markers in animal models .

Q & A

Q. What are the established synthetic routes for 4-(2-chloroethyl)-3-phenyl-1H-pyrazole, and how do reaction conditions influence yield?

The compound is commonly synthesized via Mannich reactions or Vilsmeier–Haack cyclization. For example, Mannich reactions involving diaza-crown ethers and pyrazole derivatives can yield bis-substituted products with up to 98% efficiency under optimized conditions (e.g., N,N′-bis(methoxymethyl)diaza-18-crown-6) . The Vilsmeier–Haack method uses 3-methyl-1-aryl-1H-pyrazol-5(4H)-one treated with POCl₃ and DMF to generate 5-chloro intermediates, which are further functionalized . Key variables include temperature (e.g., 50°C for 16 hours in triazole–pyrazole hybrid synthesis ), solvent systems (THF/water mixtures), and catalyst choice (e.g., copper sulfate for click chemistry).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR/IR : Proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm) and functional groups (C-Cl stretch at ~550 cm⁻¹) are confirmed via ¹H/¹³C NMR and FTIR .

- X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 12.38 Å, b = 21.47 Å, c = 10.43 Å, β = 108.18°) validate molecular geometry .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 352.059 for C17H12ClF3N2O ).

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (Hazard Statements: H315, H319) .

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste channels .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve regioselectivity and reduce byproducts?

- Catalyst screening : Transition metals (e.g., Cu(I) for triazole formation ) or organocatalysts can enhance selectivity.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .

- Byproduct analysis : Use HPLC-MS to identify impurities (e.g., unreacted pyrazole precursors) and adjust stoichiometry .

Q. How should researchers resolve contradictions in reported crystallographic data?

Discrepancies in unit cell parameters or bond angles (e.g., β values varying by ±0.5°) may arise from temperature fluctuations or crystal packing effects. To reconcile:

- Re-crystallization : Repeat crystallization in different solvents (e.g., ethanol vs. acetone) .

- DFT modeling : Compare experimental data with computational predictions (e.g., Gaussian09 at B3LYP/6-31G* level) .

- Multi-sample analysis : Average data from ≥3 independent crystals to account for polymorphism .

Q. What computational methods are suitable for studying this compound’s reactivity and supramolecular interactions?

- Molecular docking : Predict binding affinity to biological targets (e.g., carbonic anhydrase isoforms ) using AutoDock Vina.

- MD simulations : Analyze stability in aqueous environments (e.g., GROMACS with CHARMM36 force field) .

- Hirshfeld surfaces : Map intermolecular interactions (e.g., C–H⋯π contacts) from crystallographic data .

Q. What methodologies assess the environmental impact of this compound?

- Ecotoxicity assays : Use Daphnia magna or algal models (OECD 202/201 guidelines) to determine LC₅₀ values .

- Degradation studies : Monitor hydrolysis/photolysis rates via LC-MS under UV light (λ = 254 nm) .

- Bioaccumulation potential : Calculate logP (experimental vs. predicted) to evaluate lipophilicity .

Key Considerations for Researchers

- Contradictory data : Cross-validate spectroscopic results with multiple techniques (e.g., IR + Raman for functional groups).

- Scale-up challenges : Pilot studies (<10g) are critical before industrial translation due to exothermic risks in chlorination steps .

- Ethical compliance : Adhere to REACH regulations for environmental toxicity reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.